4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol
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Overview
Description
4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of the bicyclic structure . The reaction conditions often require the use of oxidants such as lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oximes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial, antifungal, and other biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol include:
Bicyclo[3.3.1]nonane: A structurally related compound without the amino and hydroxyl groups.
Bicyclo[3.3.1]nonan-9-one: A ketone derivative of the bicyclic structure.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A dimethylated derivative with two nitrogen atoms in the bicyclic framework.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A ketone derivative with two nitrogen atoms.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups in its structure, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol |
InChI |
InChI=1S/C10H20N2O/c11-5-3-10(13)4-7-12-6-1-2-9(10)8-12/h9,13H,1-8,11H2 |
InChI Key |
SQSAEESVBJEGFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1)CCC2(CCN)O |
Origin of Product |
United States |
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